molecular formula C21H20O6 B2640794 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate CAS No. 896037-29-9

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Cat. No.: B2640794
CAS No.: 896037-29-9
M. Wt: 368.385
InChI Key: MQETVTCYTIMLFZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified with propanoic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antioxidant or anti-inflammatory agent.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: It may interact with cell surface receptors, leading to changes in cellular signaling and function.

    Antioxidant Activity: The compound’s structure allows it to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: This compound shares the 3,4-dimethoxyphenyl group but lacks the chromen-2-one core.

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar to the target compound but with a methyl ester group instead of the chromen-2-one core.

    Ethyl 3-(3,4-dimethoxyphenyl)propanoate: Similar to the target compound but with an ethyl ester group instead of the chromen-2-one core.

Uniqueness

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its combination of the chromen-2-one core and the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chromenone core with a methoxy-substituted phenyl group and a propanoate moiety. Its molecular formula is C21H22O6C_{21}H_{22}O_{6}, and it possesses a molecular weight of approximately 366.36 g/mol.

Anticancer Activity

Research has indicated that derivatives of chromenones exhibit significant anticancer activity. A study involving various chromenone derivatives demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHCT11615.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its inhibitory effects on cyclooxygenase enzymes (COX). In vitro studies have shown that it can significantly reduce the production of prostaglandins in activated macrophages.

Case Study: Inhibition of COX Enzymes
In a controlled experiment, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes in vitro. The results indicated that it exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use.

Table 2: Inhibition of COX Enzymes

EnzymeIC50 (µM)
COX-1>50
COX-218.5

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Table 3: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Streptococcus pneumoniae12

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate signaling pathways involved in inflammation and cancer progression through:

  • Enzyme Inhibition : The compound inhibits key enzymes such as COX and lipoxygenases, leading to reduced inflammatory mediators.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound disrupts cell cycle progression at the G1/S phase transition.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-5-19(22)26-14-7-8-15-12(2)20(21(23)27-17(15)11-14)13-6-9-16(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQETVTCYTIMLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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